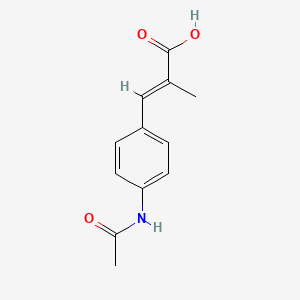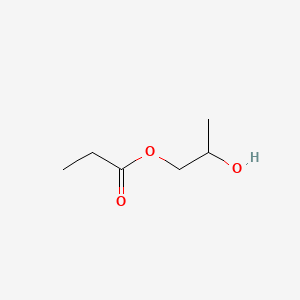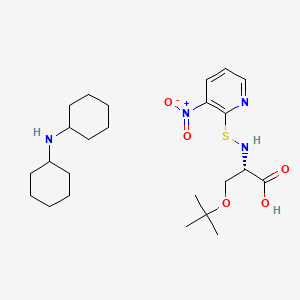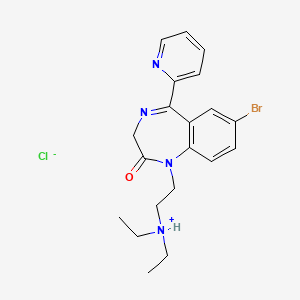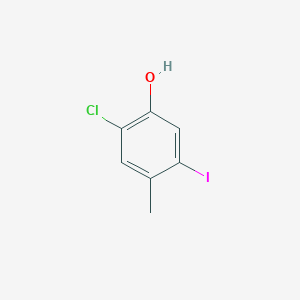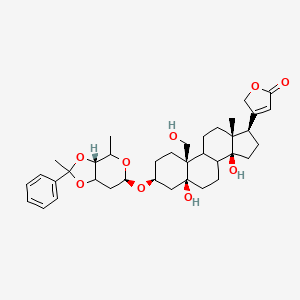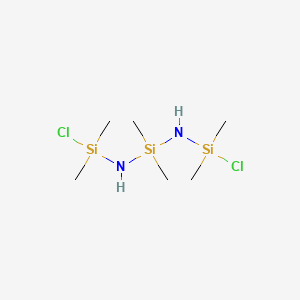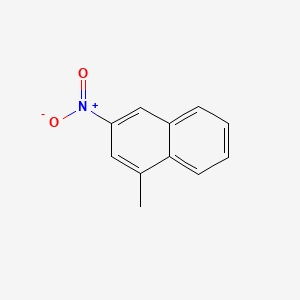
1-Methyl-3-nitronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-nitronaphthalene is an organic compound with the molecular formula C11H9NO2. It is a derivative of naphthalene, where a methyl group is attached to the first carbon and a nitro group is attached to the third carbon of the naphthalene ring. This compound is known for its pale yellow solid appearance and is used in various chemical and industrial applications.
Preparation Methods
1-Methyl-3-nitronaphthalene can be synthesized through the nitration of 1-methylnaphthalene. The nitration process typically involves the use of a nitrating mixture, such as nitric acid and sulfuric acid, under controlled conditions to introduce the nitro group into the naphthalene ring. The reaction is carried out at a temperature range of 50-60°C to ensure the selective nitration at the desired position.
Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration process is followed by purification steps, such as recrystallization, to obtain the pure compound.
Chemical Reactions Analysis
1-Methyl-3-nitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to form 1-methyl-3-aminonaphthalene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where the nitro group can be replaced by other substituents under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and controlled temperatures. Major products formed from these reactions include carboxylic acids, amines, and substituted naphthalenes.
Scientific Research Applications
1-Methyl-3-nitronaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals, including agrochemicals and performance materials.
Mechanism of Action
The mechanism of action of 1-Methyl-3-nitronaphthalene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo metabolic reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s effects are mediated through its ability to generate reactive oxygen species and induce oxidative stress, which can result in cell damage or death.
Comparison with Similar Compounds
1-Methyl-3-nitronaphthalene can be compared with other similar compounds, such as:
1-Nitronaphthalene: Similar in structure but lacks the methyl group. It is used as an intermediate in dye production.
2-Methyl-1-nitronaphthalene: Similar but with the nitro group at the first position and the methyl group at the second position. It has different reactivity and applications.
1,5-Dinitronaphthalene: Contains two nitro groups and is used in the synthesis of advanced polyurethanes.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications.
Properties
CAS No. |
41037-13-2 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-methyl-3-nitronaphthalene |
InChI |
InChI=1S/C11H9NO2/c1-8-6-10(12(13)14)7-9-4-2-3-5-11(8)9/h2-7H,1H3 |
InChI Key |
ZHWLZNWJMCOUIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC=CC=C12)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


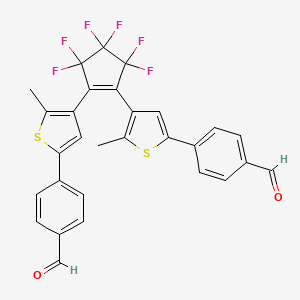

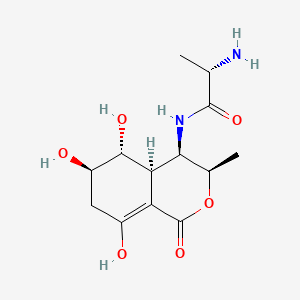
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate](/img/structure/B13748438.png)
![1-[3'-[[6-(dimethylamino)-3-pyridinyl]methyl]-2'-fluoro-6'-methoxy[1,1'-biphenyl]-3-yl]Ethanone](/img/structure/B13748446.png)
